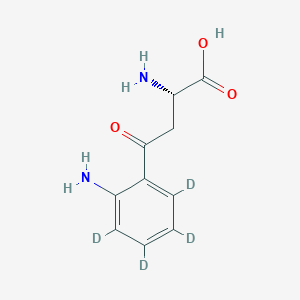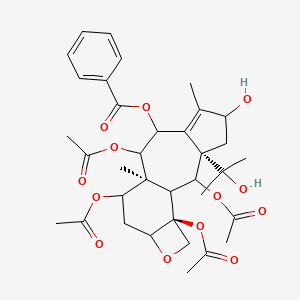
13-Decinnamoyltaxchinin B;Taxayuntin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the taxane family, which is known for its significant biological activities, particularly in the field of cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 13-Decinnamoyltaxchinin B is mainly through the extraction from Taxus yunnanensis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound .
化学反应分析
Types of Reactions
13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.
Common Reagents and Conditions
The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
13-Decinnamoyltaxchinin B has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the chemical behavior of taxane diterpenoids.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 13-Decinnamoyltaxchinin B is investigated for its potential anticancer properties, similar to other taxane compounds like paclitaxel.
作用机制
The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
Paclitaxel: Another well-known taxane diterpenoid with significant anticancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.
Cabazitaxel: A newer taxane derivative used in cancer treatment with improved activity against resistant cancer cells.
Uniqueness
13-Decinnamoyltaxchinin B is unique due to its specific structural features and its natural occurrence in Taxus yunnanensis. While it shares some biological activities with other taxane compounds, its distinct structure may offer unique advantages in certain applications .
属性
分子式 |
C35H44O13 |
|---|---|
分子量 |
672.7 g/mol |
IUPAC 名称 |
[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |
InChI 键 |
IKDVXNASCSGIHM-DVRNBQAKSA-N |
手性 SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


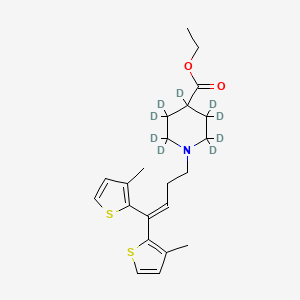
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
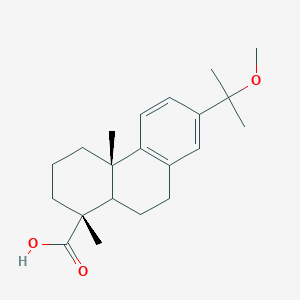
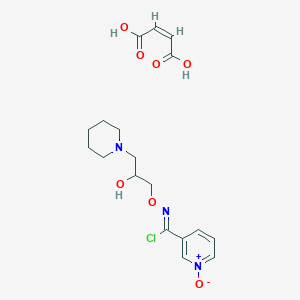
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
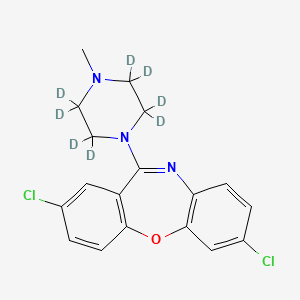
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)


![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
